REACTION_CXSMILES
|
[H-].[Na+].[OH:3][CH2:4][C:5]1[CH:6]=[C:7]([S:11]([NH2:14])(=[O:13])=[O:12])[CH:8]=[CH:9][CH:10]=1.[CH:15](I)([CH3:17])[CH3:16].Cl>CN(C=O)C.O>[OH:3][CH2:4][C:5]1[CH:6]=[C:7]([S:11]([NH:14][CH:15]([CH3:17])[CH3:16])(=[O:12])=[O:13])[CH:8]=[CH:9][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.177 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(C=CC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)I
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)I
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by a further 0.3 ml after 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
After another day
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate twice
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
WASH
|
Details
|
the column was eluted successively with 30%, 50% and 70% ethyl acetate in 40-60 petroleum ether
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C=CC1)S(=O)(=O)NC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.527 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |